![molecular formula C8H15NO6 B583423 N-[2-13C]Acetyl-D-glucosamine CAS No. 478518-89-7](/img/structure/B583423.png)
N-[2-13C]Acetyl-D-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . This layered structure is called peptidoglycan .
Synthesis Analysis
GlcNAc is produced by acid hydrolysis of chitin (a linear polymer of GlcNAc) extracted from crab and shrimp shells . The first step in GlcNAc metabolism is phosphorylation to GlcNAc-6-phosphate . A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions has been proposed .Molecular Structure Analysis
The molecular structure of GlcNAc is an amide derivative of glucose with the same cyclic structure, having an acetyl-amino group on the second carbon and a molar mass of 221.21 g/mol .Chemical Reactions Analysis
GlcNAc is involved in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs). All of the GAGs contain derivatives of glucosamine or galactosamine .Physical And Chemical Properties Analysis
GlcNAc is a hydrophilic molecule and is mostly water-soluble . Its natural role within the skin only begins to illustrate the cosmetic impact it can have on the skin’s condition .Aplicaciones Científicas De Investigación
Cellular Signaling and Epigenetics
The hexosamine biosynthetic pathway, fueled by N-[2-13C]Acetyl-D-glucosamine, generates UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc acts as a substrate for O-GlcNAcylation—a reversible post-translational modification. Researchers investigate how O-GlcNAcylation impacts cellular processes, including transcription, protein stability, and stress responses.
These applications highlight the versatility of N-[2-13C]Acetyl-D-glucosamine in scientific research. Its isotopic labeling provides a powerful tool for unraveling complex biological processes and understanding the role of glucosamine derivatives in health and disease . If you’d like further details on any specific area, feel free to ask!
Mecanismo De Acción
Target of Action
N-[2-13C]Acetyl-D-glucosamine, also known as N-acetyl-alpha-D-glucosamine, interacts with several targets. It has been found to interact with Angiotensin-converting enzyme , Acetylcholinesterase , and Glucosylceramidase in humans . These enzymes play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, and lipid metabolism respectively .
Mode of Action
It is known to be involved inglycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .
Biochemical Pathways
N-[2-13C]Acetyl-D-glucosamine is involved in several biochemical pathways. It is a key component in the synthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) . UDP-GlcNAc is an activated building block for protein glycosylation, which is an important regulatory mechanism in the development of many prominent human diseases including cancer and diabetes . The pathways from glucose to the four biochemical subunits are outlined .
Result of Action
The result of N-[2-13C]Acetyl-D-glucosamine’s action is complex and multifaceted. It is involved in the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and subsequently re-activates the peptidoglycan biosynthesis process . This makes the organism susceptible to beta-lactam antibiotics . Additionally, it is known to be involved in the activation or deactivation of enzymes or transcription factors .
Action Environment
The action of N-[2-13C]Acetyl-D-glucosamine can be influenced by environmental factors. For instance, nutrient availability is one major factor that determines the degree of phenotypic antibiotic tolerance . In an attempt to test if specific nutrients can reverse phenotypic tolerance, N-acetyl-D-glucosamine has been identified as a potent tolerance-suppressing agent . It could strongly re-sensitize a tolerant population of E. coli to ampicillin .
Direcciones Futuras
GlcNAc holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host . It also has potential applications in numerous biomedical fields, including tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment, and other useful purposes .
Propiedades
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-QYOANZLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-13C]Acetyl-D-glucosamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)
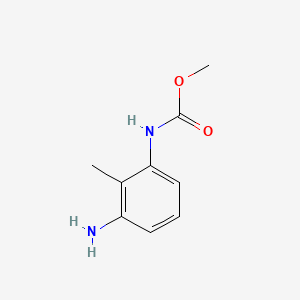
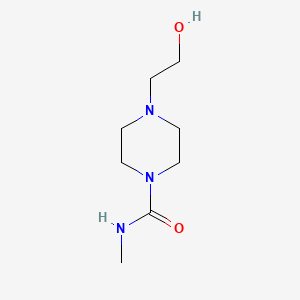
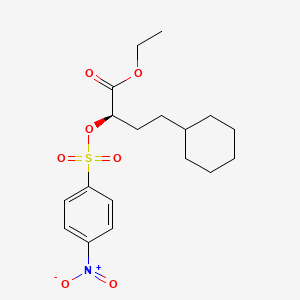
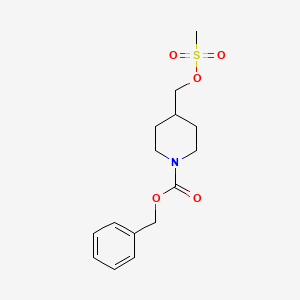
![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)
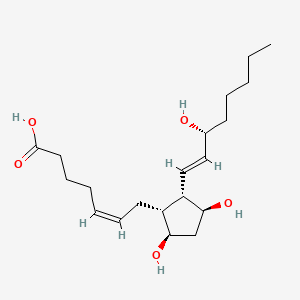
![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)
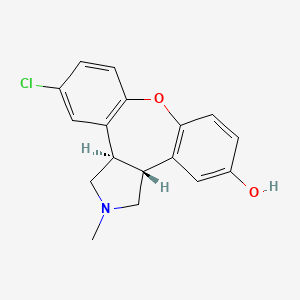
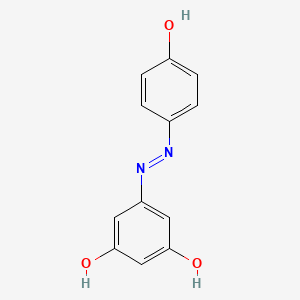
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)